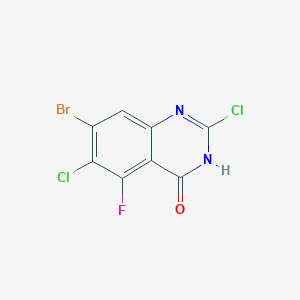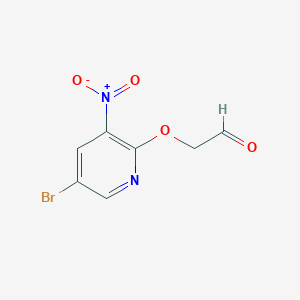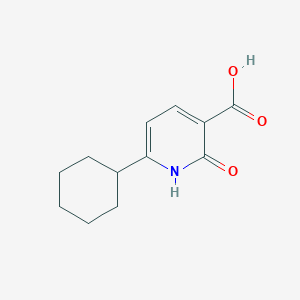![molecular formula C30H34N2O2 B15364658 tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15364658.png)
tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: is a complex organic compound characterized by its bicyclic structure and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the reaction of 3-trityl-3,8-diazabicyclo[3.2.1]octane with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Applications De Recherche Scientifique
Tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: has several scientific research applications:
Chemistry: : It serves as a building block in organic synthesis, facilitating the construction of complex molecules.
Biology: : The compound can be used as a probe in biological studies to investigate molecular interactions and pathways.
Industry: : Utilized in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism by which tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the context of its application.
Comparaison Avec Des Composés Similaires
Tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: is unique due to its bicyclic structure and the presence of the trityl group. Similar compounds include:
Tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: : Lacks the trityl group, resulting in different chemical properties.
3-Trityl-3,8-diazabicyclo[3.2.1]octane: : Does not have the carboxylate group, altering its reactivity and applications.
These compounds share structural similarities but differ in their functional groups, leading to distinct chemical behaviors and uses.
Propriétés
Formule moléculaire |
C30H34N2O2 |
|---|---|
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
tert-butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C30H34N2O2/c1-29(2,3)34-28(33)32-26-19-20-27(32)22-31(21-26)30(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,26-27H,19-22H2,1-3H3 |
Clé InChI |
QHGOTGGCZJUQRI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CCC1CN(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[2-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15364615.png)


![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride](/img/structure/B15364628.png)


![5-Chloro-3-methylfuro[3,2-b]pyridine](/img/structure/B15364648.png)



![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B15364670.png)
